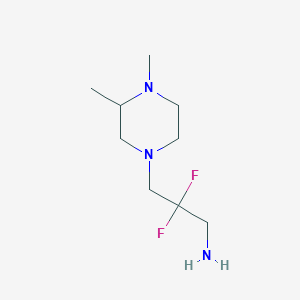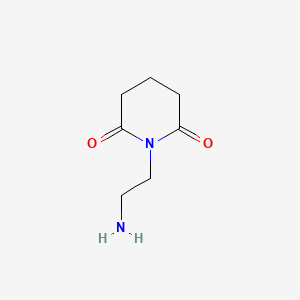
1-(2-Aminoethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)piperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is characterized by a piperidine ring substituted with an aminoethyl group and two keto groups at positions 2 and 6.
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)piperidine-2,6-dione can be achieved through several routes. One common method involves the Michael addition of an aminoethyl group to a piperidine-2,6-dione precursor. This reaction typically uses potassium tert-butoxide as a promoter and proceeds via intramolecular nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The keto groups may also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)piperidine-2,6-dione can be compared with other piperidine derivatives, such as:
1-(2-Aminoethyl)piperidine: Lacks the keto groups, making it less reactive in certain chemical reactions.
Piperidine-2,6-dione: Lacks the aminoethyl group, limiting its biological activity.
N-(2-Aminoethyl)piperidine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-(2-aminoethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c8-4-5-9-6(10)2-1-3-7(9)11/h1-5,8H2 |
Clé InChI |
GXXQUVNUDNVVLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C(=O)C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



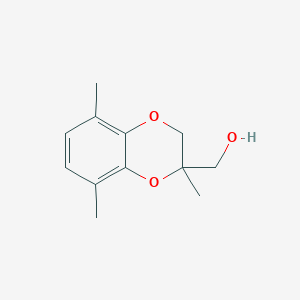
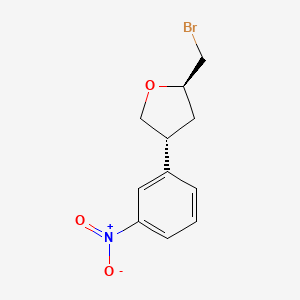
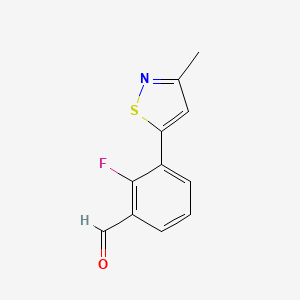
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
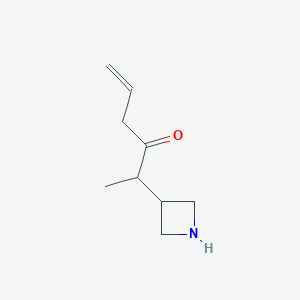

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)


![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
